
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, chromatin remodeling, and cell cycle progression, making it an attractive target for cancer therapy.
Mecanismo De Acción
BRD0705 acts as a competitive inhibitor of the bromodomain of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, preventing its interaction with acetylated histones and other transcription factors. This inhibition leads to the suppression of oncogenic gene expression and the induction of apoptosis in cancer cells. 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide has been shown to play a key role in the maintenance of cancer stem cells, which are responsible for tumor initiation and progression. Therefore, the inhibition of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide by BRD0705 could potentially target cancer stem cells and prevent tumor recurrence.
Biochemical and Physiological Effects
BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been demonstrated to reduce the expression of oncogenic genes, such as c-Myc and Bcl-2, which are involved in cell proliferation and survival. In addition, BRD0705 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BRD0705 is its specificity for 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. However, one limitation of BRD0705 is its relatively short half-life, which may require frequent dosing in clinical applications. In addition, further studies are needed to determine the optimal dose and treatment regimen for BRD0705.
Direcciones Futuras
There are several potential future directions for the research and development of BRD0705. One area of interest is the combination of BRD0705 with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, which could improve the therapeutic index of this class of compounds. Finally, further studies are needed to determine the safety and efficacy of BRD0705 in clinical trials, which could lead to its approval as a new cancer therapy.
Métodos De Síntesis
The synthesis of BRD0705 involves several steps, starting with the reaction of 3-bromobenzaldehyde with malononitrile to form 2-cyano-3-(3-bromophenyl)acrylonitrile. This intermediate is then reacted with 2-methylpropanal in the presence of sodium ethoxide to yield the final product, BRD0705. The synthesis of BRD0705 has been optimized to yield high purity and good yields, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
BRD0705 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been demonstrated to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, BRD0705 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,11(16)15-7-6-14)9-4-3-5-10(13)8-9/h3-5,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSAOXCYGWFCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)
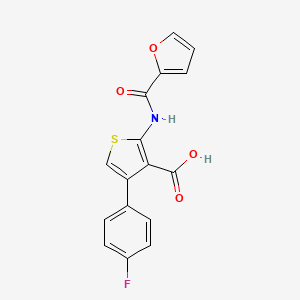
![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)
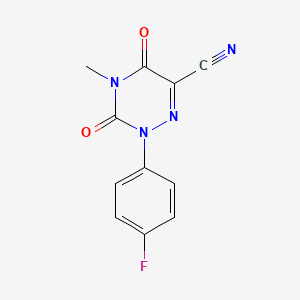
![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
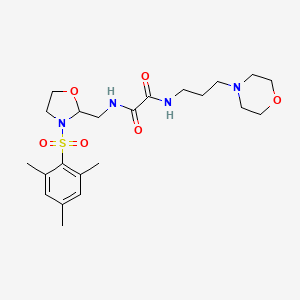
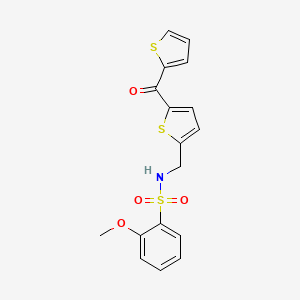
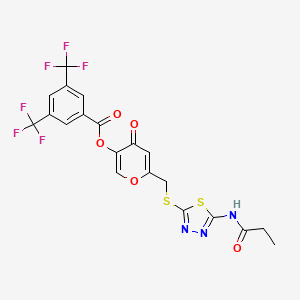
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)
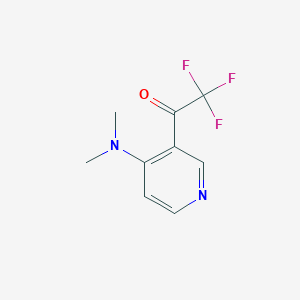
![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)
